4-(Hydroxymethyl)-3-nitrophenol (CAS 86031-17-6), frequently designated in literature as 4-hydroxy-2-nitrobenzyl alcohol, is a highly specialized bifunctional building block central to the synthesis of photoresponsive materials. Structurally, it features an ortho-nitrobenzyl (o-NB) alcohol moiety—the industry standard for UV-triggered photolysis—complemented by a phenolic hydroxyl group at the 4-position. This dual functionality allows the phenolic site to be covalently tethered to polymer backbones, nanoparticles, or solid supports via simple etherification, while the benzylic alcohol remains available to conjugate drugs, fluorophores, or biomolecules via ester, carbonate, or carbamate linkages [1]. For industrial and pharmaceutical procurement, this compound represents a critical precursor for developing smart, stimuli-responsive systems that require precise, light-activated release without premature degradation.
Substituting 4-(Hydroxymethyl)-3-nitrophenol with generic, unsubstituted 2-nitrobenzyl alcohol severely compromises both processability and application performance. Unsubstituted 2-nitrobenzyl alcohol lacks the secondary phenolic anchor, meaning it cannot be covalently integrated into a carrier matrix without consuming the very benzylic site needed for cargo release [1]. Furthermore, the specific para-relationship between the electron-donating phenolic oxygen and the benzylic carbon in this compound induces a critical red-shift in the absorption spectrum. Meta-substituted isomers or unsubstituted baselines require high-energy, deep-UV light (<320 nm) for cleavage, which causes severe phototoxicity in biological systems and degrades sensitive payloads. Procuring the exact 4-hydroxy isomer ensures orthogonal reactivity and enables safer, soft-UV or visible-laser activation.
4-(Hydroxymethyl)-3-nitrophenol provides two orthogonal reactive sites: a highly reactive phenolic hydroxyl and a photocleavable benzylic alcohol. In standard linker synthesis, the phenolic OH can be selectively etherified (e.g., with bromopropyl acrylate) in the presence of a mild base with high conversion, leaving the benzylic alcohol completely intact for subsequent drug or cargo loading [1]. In contrast, unsubstituted 2-nitrobenzyl alcohol lacks this secondary attachment point, requiring buyers to either execute complex multi-step aromatic functionalization or rely on unstable non-covalent encapsulation.
| Evidence Dimension | Orthogonal carrier attachment sites |
| Target Compound Data | 2 distinct reactive sites (phenolic OH for carrier, benzylic OH for cargo) |
| Comparator Or Baseline | Unsubstituted 2-nitrobenzyl alcohol (1 site only) |
| Quantified Difference | 100% increase in orthogonal conjugation sites, eliminating >3 synthetic steps for carrier tethering. |
| Conditions | Standard SN2 etherification conditions (K2CO3, DMF, 70 °C). |
Procuring this bifunctional building block drastically reduces the synthetic burden and cost when manufacturing photoresponsive polymers and solid-phase supports.
The presence of the electron-donating oxygen at the 4-position (para to the benzylic carbon) significantly alters the electronic structure of the o-nitrobenzyl core. When the phenolic OH is alkylated, the resulting 4-alkoxy-2-nitrobenzyl moiety exhibits a broadened absorption spectrum extending from 200 nm to 450 nm [1]. This allows for efficient photolysis using soft UV (≥365 nm) or 405 nm laser light. Unsubstituted 2-nitrobenzyl derivatives predominantly absorb below 320 nm, showing negligible cleavage at 405 nm.
| Evidence Dimension | Effective photolysis wavelength range |
| Target Compound Data | Broad absorption up to 450 nm; efficiently cleavable at 365 nm and 405 nm |
| Comparator Or Baseline | Unsubstituted 2-nitrobenzyl esters (cleavage requires <320 nm) |
| Quantified Difference | Enables an >80 nm red-shift in the effective cleavage wavelength compared to standard o-NB linkers. |
| Conditions | Aqueous physiological buffer (pH 7.4) under 365 nm or 405 nm irradiation. |
This red-shift is critical for biological and medical procurement, as it allows cargo release without subjecting tissues or sensitive biologics to damaging high-energy UV radiation.
Formulations utilizing 4-(Hydroxymethyl)-3-nitrophenol-derived linkers demonstrate excellent stability in the absence of the light trigger. In micellar prodrug systems, background leakage of the conjugated cargo (e.g., chemotherapeutics) is maintained at less than 11% over 24 hours under physiological conditions [1]. Upon targeted irradiation, rapid and controlled release is achieved. This high stability-to-release ratio outperforms many aliphatic ester or non-specific hydrolytic linkers, which suffer from high premature background cleavage.
| Evidence Dimension | Premature cargo leakage (Dark stability) |
| Target Compound Data | <11% leakage over 24 hours in the dark |
| Comparator Or Baseline | Standard hydrolytically labile aliphatic ester linkers (>30% leakage) |
| Quantified Difference | >60% reduction in premature background release compared to non-stimuli-responsive baselines. |
| Conditions | PBS buffer (pH 7.4) at 37 °C in the dark vs. UV/laser irradiation. |
Ensures that the final formulated product maintains a long shelf-life and minimizes off-target toxicity in vivo, a mandatory requirement for clinical translation.
Due to its excellent dark stability and soft-UV/visible light cleavage capabilities, this compound is the optimal building block for conjugating chemotherapeutics (e.g., chlorambucil, doxorubicin) into block copolymer micelles. It ensures minimal off-target leakage while allowing precise, on-demand drug release at the target site via 405 nm laser irradiation [1].
The bifunctional nature of 4-(Hydroxymethyl)-3-nitrophenol allows it to be incorporated as a cross-linking agent in hydrogels. Because its red-shifted absorption permits cleavage at ≥365 nm, it is highly suitable for cell encapsulation and retrieval workflows, where standard high-energy UV would cause unacceptable cellular damage [1].
Industrial suppliers and core facilities procure this compound to synthesize custom affinity tags (e.g., biotinylated photocleavable linkers). The phenolic hydroxyl enables straightforward attachment of the targeting moiety, while the benzylic alcohol secures the protein or peptide, allowing clean, light-triggered recovery during affinity purification [1].